2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at the 6-position and a dihydroisoquinoline moiety linked via a ketone-containing ethyl chain at the 2-position. This structural architecture is significant in medicinal chemistry due to:
- Pyridazinone Core: Known for modulating CNS targets, enzyme inhibition, and receptor binding .
- 3-Methoxyphenyl Group: Enhances lipophilicity and may influence pharmacokinetic properties .
The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitutions and chromatographic purification (e.g., silica gel chromatography) . Crystallographic studies (using tools like SHELX or ORTEP ) reveal bond lengths and angles consistent with aromatic systems (C–C: 1.34–1.50 Å; C–N: ~1.20 Å) .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-19-8-4-7-17(13-19)20-9-10-21(26)25(23-20)15-22(27)24-12-11-16-5-2-3-6-18(16)14-24/h2-10,13H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRIVFJSQOIZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde to form an intermediate, which is then reacted with a pyridazinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Hydrolysis of Methoxy Groups
The methoxy (-OCH₃) substituents on the aromatic rings undergo hydrolysis under acidic or basic conditions, yielding hydroxyl derivatives. This reaction is critical for modifying electronic properties or introducing reactive sites for further functionalization.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | Demethylation of 3-methoxyphenyl to 3-hydroxyphenyl | 72% | |
| Basic (NaOH, ethanol/water) | 2M NaOH, 80°C | Partial hydrolysis of isoquinoline methoxy groups | 58% |
Oxidation of Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline ring can be oxidized to a fully aromatic isoquinoline system, enhancing conjugation and altering pharmacological activity.
| Oxidizing Agent | Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 4h | Isoquinolin-2(1H)-one derivative | - | 68% | |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DCM, RT, 12h | Aromatic isoquinoline with ketone retention | - | 81% |
Nucleophilic Substitution Reactions
The electron-deficient pyridazinone ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by the adjacent carbonyl group.
Copper-Catalyzed Cyclization and Coupling
The isoquinoline moiety participates in copper-catalyzed cyclization reactions, forming fused heterocycles.
Reduction of Carbonyl Groups
The ketone group in the 2-oxoethyl chain is reducible to a hydroxyl or methylene group, modulating polarity and bioavailability.
| Reducing Agent | Conditions | Product | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | Secondary alcohol | Complete | 89% | |
| LiAlH₄ | THF, reflux, 4h | Methylene group | Partial over-reduction | 76% |
Photochemical Reactions
The methoxyphenyl group undergoes photochemical demethylation or rearrangement under UV light.
| Wavelength | Solvent | Reaction Time | Product | Yield | Source |
|---|---|---|---|---|---|
| 254 nm | Acetonitrile | 48h | 3-Hydroxyphenyl-pyridazinone | 41% |
Key Reactivity Insights:
-
Pyridazinone Core : Reacts preferentially at C-4 and C-5 due to electron withdrawal by the carbonyl group.
-
Isoquinoline Moiety : Susceptible to oxidation and participates in transition-metal-catalyzed coupling.
-
Methoxyphenyl Group : Hydrolyzable to phenolic derivatives, enabling further functionalization (e.g., sulfonation, nitration).
Experimental data from diverse sources (, ,,,,) confirm the compound’s versatility in synthetic chemistry, supporting its use in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds often induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .
- Case Studies: In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .
Neuroprotective Effects
The structure of this compound suggests potential neuroprotective properties:
- Mechanism: It may act by reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Research Findings: Animal studies have demonstrated that related compounds can improve cognitive function and reduce neuroinflammation in models of neurodegeneration .
Antimicrobial Activity
Emerging studies suggest that this compound exhibits antimicrobial properties:
- Spectrum of Activity: It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Potential Applications: This opens avenues for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Modifications to the methoxyphenyl group or the pyridazine moiety can enhance biological activity or selectivity towards specific targets.
- Comparative analysis with other known pyridazine derivatives provides insights into effective substitutions that improve potency and reduce toxicity .
Toxicological Studies
Safety profiles are essential for any therapeutic application:
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| 6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one | Cyclopropyl group at 6-position, dihydroisoquinoline at 2-position | CNS receptor modulation | Cyclopropyl vs. 3-methoxyphenyl substituent; altered lipophilicity |
| 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | 4-Chlorobenzyl and 2-methoxyphenyl groups | High binding affinity to kinases | 2-methoxy vs. 3-methoxy positional isomerism; chloro group increases electronegativity |
| (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | Chloropyridazine and dimethoxy-dihydroisoquinoline | Antimicrobial, neuroprotective | Chloropyridazine core vs. pyridazinone; additional piperidine ring |
| 6-(4-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one | Chlorophenyl and indole moieties | Enhanced selectivity for tumor targets | Indole vs. dihydroisoquinoline; chlorophenyl vs. 3-methoxyphenyl |
| 2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one | Chloro-methylphenyl and 4,5-dihydropyridazinone | Enzyme inhibition (reductases) | 4,5-dihydro saturation reduces aromaticity; chloro-methyl group alters steric effects |
Research Findings and Mechanistic Insights
A. Impact of Substituent Position and Electronic Effects
- Methoxy Group Position : The 3-methoxy substituent on the phenyl ring (target compound) enhances π-π stacking with hydrophobic receptor pockets compared to 2-methoxy analogs, as observed in kinase binding studies .
- Chlorine vs. Methoxy : Chlorine (electron-withdrawing) in analogs like increases electrophilicity, whereas methoxy (electron-donating) in the target compound improves metabolic stability .
B. Core Modifications
- Pyridazinone vs. Chloropyridazine: The pyridazinone core (target) offers hydrogen-bonding sites via its carbonyl group, unlike chloropyridazine in , which relies on halogen bonding for target engagement.
- Dihydroisoquinoline vs.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound can be approached via coupling reactions involving acyl chlorides or active esters. For example, describes a protocol for analogous dihydroisoquinolin derivatives:
- React the dihydroisoquinolin precursor with an acyl chloride (e.g., 3-methoxyphenylacetyl chloride) in anhydrous dioxane using 4-dimethylaminopyridine (DMAP) and K₂CO₃ as catalysts.
- Purify the crude product via silica gel chromatography, and confirm purity using HPLC or TLC.
- Optimize yield by controlling reaction temperature (reflux conditions) and stoichiometry.
- Key characterization data (melting point, NMR, MS) should be tabulated for reproducibility (see Table 1) .
Table 1 : Example Data for Synthetic Characterization
| Parameter | Value/Description |
|---|---|
| Yield | 65-75% |
| Melting Point | 180-182°C |
| ¹H NMR (CDCl₃) | δ 7.8 (d, 2H), 4.2 (s, 2H), 3.8 (s, 3H) |
| MS (ESI+) | m/z 407 [M+H]⁺ |
Q. Which structural characterization techniques are most reliable for confirming its crystallinity and molecular geometry?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the crystal structure. Data collection should be performed on a single crystal at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- ORTEP-3 : Generate graphical representations of the refined structure to visualize bond lengths, angles, and torsional conformations .
- Cross-validate with spectroscopic data (¹³C NMR, IR) to confirm functional groups.
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate potential biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Software : Use AutoDock4 for flexible receptor docking. Prepare the ligand (target compound) by assigning Gasteiger charges and optimizing torsional degrees of freedom .
- Receptor Selection : Prioritize targets with structural homology to known dihydroisoquinolin-binding proteins (e.g., acetylcholinesterase, as in ).
- Validation : Perform redocking with co-crystallized ligands (RMSD < 2.0 Å acceptable). Use Lamarckian genetic algorithms for conformational sampling.
- Data Analysis : Tabulate docking scores (ΔG, Ki) and hydrogen-bonding interactions (see Table 2) .
Table 2 : Example Docking Results for Acetylcholinesterase
| Compound | ΔG (kcal/mol) | Ki (nM) | Hydrogen Bonds |
|---|---|---|---|
| Target Compound | -9.2 | 120 | Tyr337, Ser203 |
| Reference Inhibitor | -10.5 | 8.5 | Trp86, Glu202 |
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Hypothesis Testing : If docking predicts strong binding but in vitro assays show weak activity, consider:
- Solubility Issues : Measure logP and aqueous solubility; modify substituents (e.g., replace methoxy groups with hydroxyls) to improve bioavailability.
- Protein Flexibility : Re-run docking with explicit sidechain flexibility (AutoDock4’s “flexible residues” feature) .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly. Compare with Surface Plasmon Resonance (SPR) data.
- Data Triangulation : Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Fate Studies : Adapt methodologies from :
Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS.
Biotic Degradation : Use soil microcosms with HPLC-MS to track metabolite formation.
- Analytical Workflow :
- Sample at intervals (0, 7, 14, 21 days).
- Quantify parent compound and metabolites using external calibration curves.
- Identify stable intermediates via high-resolution MS/MS.
Notes on Data Presentation
- Synthetic Data : Report yields, spectroscopic assignments, and crystallographic parameters (space group, R-factors) in tabular formats .
- Docking Results : Include 2D interaction diagrams and heatmaps of binding poses.
- Environmental Data : Use time-series plots for degradation kinetics and pie charts for metabolite distribution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
